molecular formula C21H23N3O3S B2462656 2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile CAS No. 1797270-38-2

2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

Cat. No. B2462656
CAS RN: 1797270-38-2
M. Wt: 397.49
InChI Key: ZUTDGYDBDBHHSF-UHFFFAOYSA-N
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Description

The compound “2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile” is a complex organic molecule. It contains a tetrahydronaphthalen-2-yl group, a sulfonyl group, a piperidin-4-yl group, and a nicotinonitrile group .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The tetrahydronaphthalen-2-yl group is a polycyclic aromatic hydrocarbon, the sulfonyl group is a sulfur-containing group, the piperidin-4-yl group is a nitrogen-containing cyclic compound, and the nicotinonitrile group contains a nitrile functional group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The nitrile group could undergo reactions such as hydrolysis or reduction, the sulfonyl group could participate in substitution reactions, and the aromatic ring could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the aromatic ring and the nitrile group could increase its polarity, potentially affecting its solubility and boiling point .

Scientific Research Applications

Retinoid X Receptor (RXR)-Selective Agonists

  • Research Focus : Sulfonic acid analogues of this compound, including bexarotene, have been synthesized and assessed for selective RXR agonism. These compounds are evaluated for potential in treating cutaneous T-cell lymphoma (CTCL) and are analyzed for their ability to bind RXR and impact RXR-dependent receptor pathways (Heck et al., 2016).

Herbicidal Activity

  • Research Focus : The synthesis of optically active derivatives of this compound and their herbicidal activity have been investigated. The study involved synthesizing enantiomers of specific sulfonamide derivatives and testing their herbicidal effects, indicating that the (S)-isomers were the active forms (Hosokawa et al., 2001).

Antioxidant and Tumor Inhibitory Activity

  • Research Focus : Various derivatives containing pyridine, thioxopyridine, and pyrazolopyridine moieties have been synthesized and evaluated for their antioxidant and tumor inhibitory activities. Some derivatives showed promising potency against liver cancer cells (Hamdy et al., 2013).

Antimicrobial Agents

  • Research Focus : New tetrahydronaphthalene-sulfonamide derivatives have been synthesized and tested for antimicrobial activities against various bacterial strains. Some compounds demonstrated marked safety profiles towards human normal cells (Mohamed et al., 2021).

Safety and Hazards

As with any chemical compound, handling “2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile” would require appropriate safety precautions. The specific hazards would depend on various factors, including its reactivity and biological activity .

Future Directions

The study and application of “2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile” could be a potential area of future research. Its complex structure and the presence of several different functional groups make it an interesting candidate for further investigation .

properties

IUPAC Name

2-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-4-yl]oxypyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S/c22-15-18-6-3-11-23-21(18)27-19-9-12-24(13-10-19)28(25,26)20-8-7-16-4-1-2-5-17(16)14-20/h3,6-8,11,14,19H,1-2,4-5,9-10,12-13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUTDGYDBDBHHSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC(CC3)OC4=C(C=CC=N4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-((5,6,7,8-Tetrahydronaphthalen-2-yl)sulfonyl)piperidin-4-yl)oxy)nicotinonitrile

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